

# Spectroscopic analysis of Chasmanine using NMR and mass spectrometry.

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Compound of Interest		
Compound Name:	Chasmanine	
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# Spectroscopic Analysis of Chasmanine: An Indepth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Chasmanine** is a complex diterpenoid alkaloid belonging to the aconitane class, naturally occurring in various species of the Aconitum and Delphinium genera. The intricate polycyclic structure of **Chasmanine** and its congeners presents a significant challenge for structural elucidation and characterization. This technical guide provides a comprehensive overview of the spectroscopic analysis of **Chasmanine**, focusing on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These powerful analytical techniques are indispensable for the unambiguous identification, structural verification, and purity assessment of **Chasmanine**, which are critical steps in natural product research and drug development.

While a complete, modern, and publicly accessible dataset of all spectroscopic data for **Chasmanine** is not readily available, this guide consolidates the foundational knowledge and outlines the expected spectroscopic behavior based on the analysis of related diterpenoid alkaloids.

#### **Molecular Structure**



**Chasmanine** possesses the molecular formula  $C_{25}H_{41}NO_{6}$  and a molecular weight of 451.6 g/mol . Its complex bridged hexacyclic structure contains multiple stereocenters and functional groups, including hydroxyl, methoxy, and an N-ethyl group, which give rise to characteristic spectroscopic signatures.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is the most powerful tool for the complete structure elucidation of complex organic molecules like **Chasmanine** in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments is required for the unambiguous assignment of all proton and carbon signals.

#### **Data Presentation**

A complete and modern, fully assigned NMR dataset for **Chasmanine** is not available in the public domain. However, based on the analysis of closely related aconitane alkaloids, the following tables summarize the expected chemical shift ranges for the key functional groups and carbon skeleton of **Chasmanine**.

Table 1: Expected <sup>1</sup>H NMR Chemical Shifts for Key Moieties in **Chasmanine** 



Protons	Expected Chemical Shift (ppm)	Multiplicity	Notes
N-CH <sub>2</sub> -CH <sub>3</sub>	~1.1	Triplet	Characteristic of the N-ethyl group.
N-CH <sub>2</sub> -CH <sub>3</sub>	~2.5 - 3.0	Quartet	
OCH₃	~3.2 - 3.4	Singlet	Multiple methoxy groups will appear as distinct singlets.
СН-ОН	~3.5 - 4.5	Multiplet	Chemical shift is dependent on the local environment and hydrogen bonding.
Skeletal C-H	~1.0 - 4.0	Multiplets	Complex overlapping signals from the polycyclic core.

Table 2: Expected <sup>13</sup>C NMR Chemical Shifts for **Chasmanine** 

Carbon Atom	Expected Chemical Shift (ppm)
N-CH <sub>2</sub> -CH <sub>3</sub>	~13 - 15
N-CH <sub>2</sub> -CH <sub>3</sub>	~48 - 52
OCH <sub>3</sub>	~56 - 62
C-O (Alcohols/Ethers)	~70 - 95
Quaternary Carbons	~40 - 60
СН	~30 - 60
CH <sub>2</sub>	~20 - 40

## **Experimental Protocols**

Sample Preparation:



- A sample of purified Chasmanine (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or C₅D₅N) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the analyte and the desired resolution of the spectrum.
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0.00 ppm.

#### <sup>1</sup>H NMR Spectroscopy:

- Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.
- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is used.
- Acquisition Parameters:
  - Spectral Width: ~12-16 ppm
  - Acquisition Time: 2-4 seconds
  - Relaxation Delay: 1-5 seconds
  - Number of Scans: 16-64, depending on the sample concentration.

#### <sup>13</sup>C NMR Spectroscopy:

- Instrument: A high-field NMR spectrometer equipped with a broadband probe.
- Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain singlets for all carbon signals.
- Acquisition Parameters:
  - Spectral Width: ~200-240 ppm
  - Acquisition Time: 1-2 seconds
  - Relaxation Delay: 2-5 seconds



• Number of Scans: 1024 or higher, due to the low natural abundance of <sup>13</sup>C.

2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY):

Standard pulse programs and parameters are employed for these experiments. The number
of increments in the indirect dimension and the number of scans are optimized to achieve
adequate resolution and signal-to-noise ratio within a reasonable experimental time. These
experiments are crucial for establishing C-H and C-C connectivities and through-space
proton proximities, which are essential for the complete structural assignment.

## **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and elemental composition of **Chasmanine** and offers insights into its structure through the analysis of fragmentation patterns.

#### **Data Presentation**

Table 3: Expected Mass Spectrometry Data for Chasmanine

lon	m/z (expected)	Description
[M+H] <sup>+</sup>	452.2934	Protonated molecular ion (High-Resolution MS).
[M]+	451.2880	Molecular ion (Electron Ionization).
Fragments	Various	Result from the loss of functional groups and cleavage of the carbon skeleton.

### **Experimental Protocols**

High-Resolution Electrospray Ionization (HRESI-MS):

• Sample Preparation: A dilute solution of **Chasmanine** is prepared in a suitable solvent (e.g., methanol or acetonitrile) with the addition of a small amount of formic acid to promote



protonation.

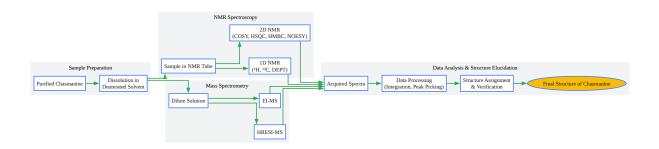
- Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization source is used.
- Analysis Mode: The analysis is typically performed in the positive ion mode to observe the protonated molecule [M+H]+.
- Data Acquisition: The instrument is calibrated using a known standard to ensure high mass accuracy. Data is acquired over a mass range that includes the expected molecular ion.

Electron Ionization (EI-MS):

- Sample Introduction: The sample is introduced into the ion source via a direct insertion probe
  or a gas chromatograph (if the compound is sufficiently volatile and thermally stable).
- Ionization: The sample is bombarded with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
- Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).

# Mandatory Visualizations Experimental Workflow for Spectroscopic Analysis



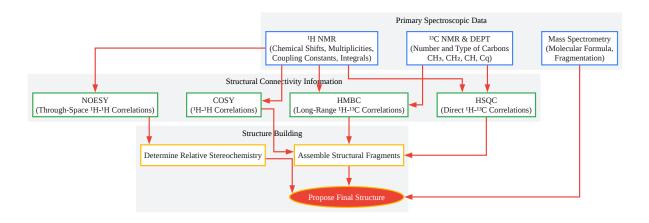


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Caption: Experimental workflow for the spectroscopic analysis of **Chasmanine**.

## **Logical Relationship in Structure Elucidation**



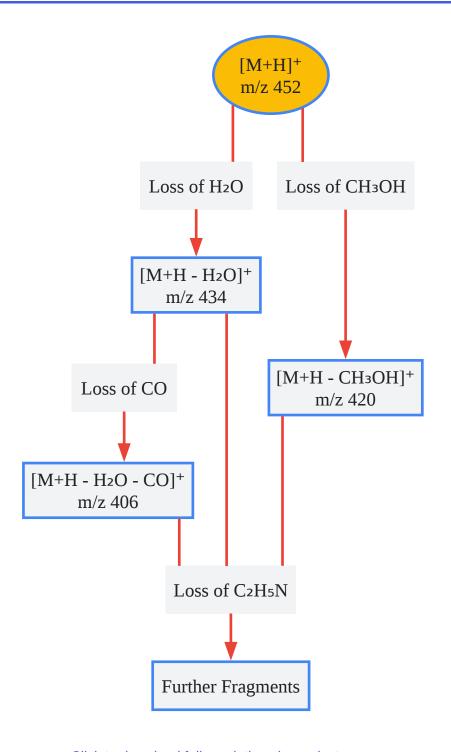


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Caption: Logical relationships in the structure elucidation of **Chasmanine**.

### **Predicted Mass Spectrometry Fragmentation Pathway**





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Caption: Predicted fragmentation pathway of protonated **Chasmanine** in MS/MS.

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